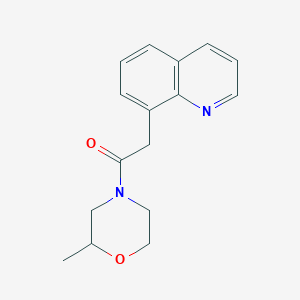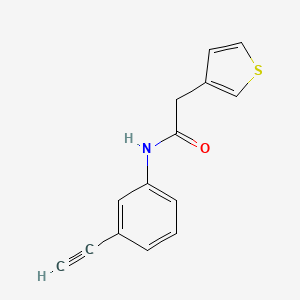
N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide, also known as TAK-659, is a small molecule drug that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This drug belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes involved in cell signaling pathways.
作用機序
N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide works by blocking the activity of specific enzymes involved in cell signaling pathways. By inhibiting the activity of these enzymes, this compound can prevent the growth and spread of cancer cells and reduce inflammation in autoimmune diseases. This compound has been shown to be selective for specific kinases, which reduces the risk of off-target effects and improves its safety profile.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory cytokines in autoimmune diseases. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the main advantages of N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide for lab experiments is its potency and selectivity for specific kinases. This makes it a useful tool for studying the role of these kinases in various cellular processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research involving N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide. One area of interest is the development of combination therapies involving this compound and other drugs, such as chemotherapy agents or checkpoint inhibitors. Another area of interest is the identification of biomarkers that can predict response to this compound, which could help to identify patients who are most likely to benefit from treatment. Finally, there is ongoing research into the development of new kinase inhibitors that can overcome the limitations of existing drugs like this compound, which could lead to the development of more effective treatments for cancer and autoimmune diseases.
合成法
The synthesis of N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide involves several steps, including the preparation of key intermediates, coupling reactions, and purification steps. The process involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure the production of high-quality material. The synthesis of this compound is a complex process that requires specialized knowledge and expertise in organic chemistry.
科学的研究の応用
N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has been the subject of extensive scientific research, both in vitro and in vivo. Studies have shown that this compound is effective in inhibiting the activity of various kinases, including BTK, ITK, and JAK3, which are involved in the development and progression of cancer and autoimmune diseases. This compound has been shown to have potent antitumor activity in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors.
特性
IUPAC Name |
N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-4-12-6-5-7-13(9-12)17-16(19)15-10(2)8-14(18)20-11(15)3/h1,5-9H,2-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSXLBVHAULVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1C(=O)NC2=CC=CC(=C2)C#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Cyclopropyl-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7508016.png)
![1-[4-(Piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508021.png)




![4-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508049.png)

![1-(2-Chlorophenyl)-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7508062.png)





